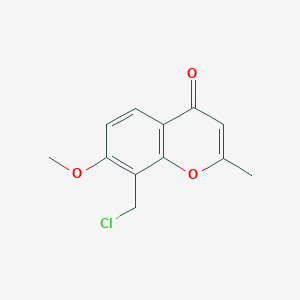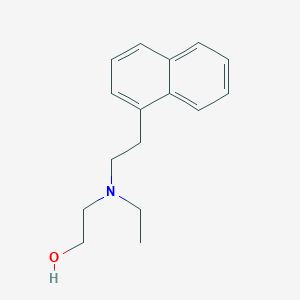![molecular formula C12H9N3O3 B11872128 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine CAS No. 63261-10-9](/img/structure/B11872128.png)
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused imidazo[1,2-a]pyridine ring system with a nitro group at the 3-position and a 5-methylfuran moiety at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 5-methylfurfural in the presence of an acid catalyst to form the intermediate imidazo[1,2-a]pyridine. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the nitration step, which allows for better control of reaction conditions and minimizes the risk of side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acid or base catalysts depending on the specific reaction.
Major Products Formed
Reduction: 2-(5-Methylfuran-2-yl)-3-aminoimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, thereby exerting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Methylfuran-2-yl)-3-aminoimidazo[1,2-a]pyridine: A reduced form of the compound with an amino group instead of a nitro group.
2-(5-Methylfuran-2-yl)-3-chloroimidazo[1,2-a]pyridine: A derivative with a chloro group at the 3-position.
2-(5-Methylfuran-2-yl)-3-hydroxyimidazo[1,2-a]pyridine: A derivative with a hydroxy group at the 3-position.
Uniqueness
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both a nitro group and a 5-methylfuran moiety, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further functionalization, while the 5-methylfuran moiety contributes to its overall stability and electronic properties.
Eigenschaften
CAS-Nummer |
63261-10-9 |
|---|---|
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
2-(5-methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3O3/c1-8-5-6-9(18-8)11-12(15(16)17)14-7-3-2-4-10(14)13-11/h2-7H,1H3 |
InChI-Schlüssel |
WAZABBQNRBIEDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


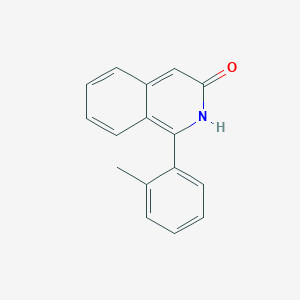




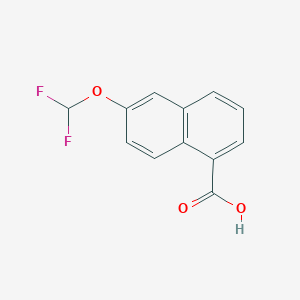
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
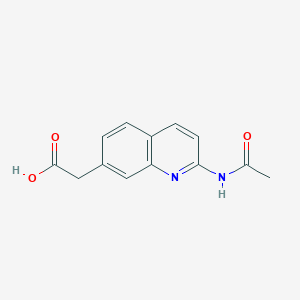
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
